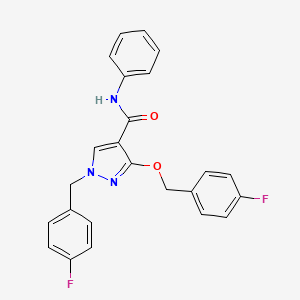
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals due to its ability to form hydrogen bonds. The molecule also contains two 4-fluorobenzyl groups, which are benzene rings with a fluorine atom and a CH2 group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorine atoms on the benzyl groups would be expected to have a strong electronegative effect, pulling electron density towards themselves and away from the benzene ring. This could have significant effects on the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyrazole ring and the carboxamide group are both capable of participating in a variety of chemical reactions. The fluorine atoms on the benzyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the carboxamide group could increase its polarity, potentially making it more soluble in polar solvents. The aromatic rings could contribute to its stability and possibly its lipophilicity .科学的研究の応用
Synthesis and Chemical Properties
Research has demonstrated the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which are closely related to the target compound. These derivatives are synthesized to explore their chemical properties and potential biological activities. For example, fluorocontaining substituted amides of pyrazole-4-carboxylic acid and substituted pyrazolo[3,4-d]pyrimidines have been synthesized, indicating a methodological approach to designing compounds with potential biological activities (Eleev et al., 2015).
Antimicrobial and Antituberculosis Activity
A series of compounds, including thiazole-aminopiperidine hybrid analogs, have been designed and synthesized for their in vitro antimicrobial activities. One specific compound showed promising activity against Mycobacterium tuberculosis, highlighting the potential of fluorocontaining compounds in developing new antimicrobial agents (Jeankumar et al., 2013).
Anticancer Activity
Research into pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases has shown that these compounds exhibit cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. This work underlines the importance of structural modifications to enhance biological activities, where fluorocontaining compounds could play a significant role (Hassan et al., 2015).
Novel Drug Design
The search for novel drug candidates often leads to the synthesis and characterization of new chemical entities. Studies on compounds like Raltegravir monohydrate, a recognized HIV integrase inhibitor, demonstrate the detailed chemical analysis necessary for understanding the potential of new drugs. The hydration state, crystal packing, and hydrogen bonding interactions are crucial for the drug's activity and stability (Yamuna et al., 2013).
特性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-19-10-6-17(7-11-19)14-29-15-22(23(30)27-21-4-2-1-3-5-21)24(28-29)31-16-18-8-12-20(26)13-9-18/h1-13,15H,14,16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARGVDPSKBWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)
![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2859637.png)
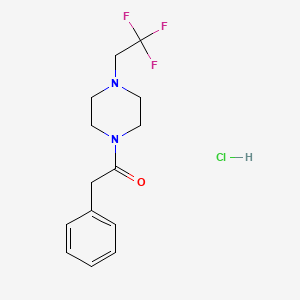
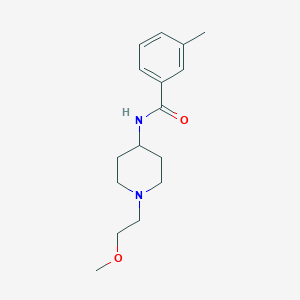
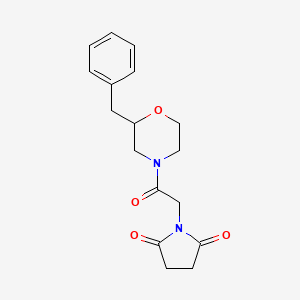
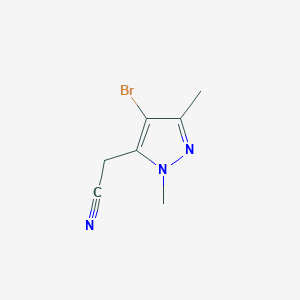
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
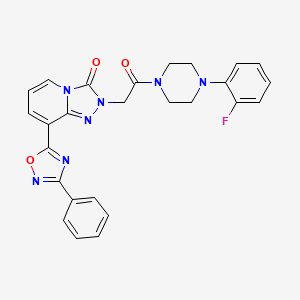

![2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2859650.png)
![4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2859656.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2859657.png)
